molecular formula C18H28ClN3O5S B195363 Hydroxychloroquine sulfate CAS No. 747-36-4

Hydroxychloroquine sulfate

Cat. No.: B195363
CAS No.: 747-36-4
M. Wt: 434.0 g/mol
InChI Key: JCBIVZZPXRZKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxychloroquine sulfate is a medication primarily used to prevent and treat malaria in areas where malaria remains sensitive to chloroquine. It is also used to treat rheumatoid arthritis, lupus erythematosus, and other autoimmune diseases . This compound is a derivative of chloroquine with a hydroxyl group added to reduce toxicity and side effects .

Mechanism of Action

Target of Action

Hydroxychloroquine sulfate (HCQ) is an antimalarial medication that also has immunomodulatory properties, making it useful for treating autoimmune diseases like rheumatoid arthritis and lupus erythematosus . The primary targets of HCQ are Toll-like receptors (TLR-7 and TLR-9) . These receptors play a significant role in the innate immune response and in autoimmune disease .

Mode of Action

HCQ is a weak base that accumulates in the lysosomes of cells, raising the pH of the vacuole . This activity interferes with the ability of parasites to proteolyze hemoglobin, preventing their normal growth and replication . In the context of autoimmune diseases, HCQ can interfere with the activation of TLRs, which can result in the inhibition of cytokine production and modulation of certain co-stimulatory molecules . It also interferes with the endocytic pathway, restricts pH-mediated spike protein cleavage at the angiotensin-converting enzyme 2 (ACE2) binding site, and prevents cytokine storm .

Biochemical Pathways

HCQ affects several biochemical pathways. It interferes with lysosomal activity and autophagy, interacts with membrane stability, and alters signaling pathways and transcriptional activity . These effects alter several aspects of the immune system, resulting in reduced pro-inflammatory cytokine production .

Pharmacokinetics

HCQ is absorbed completely and rapidly by oral administration, but it has a prolonged half-life for elimination . The pharmacokinetic properties determined include maximum concentration (C max), time to reach maximum concentration (T max), area under the curve from zero to the last measurable concentration (AUC 0–t), area under the curve from zero to infinity (AUC 0–∝), and half-life (t 1/2) .

Result of Action

The molecular and cellular effects of HCQ’s action include the inhibition of cytokine production, modulation of co-stimulatory molecules, and interference with the activation of TLRs . These effects can prevent disease flares and promote long-term survival in systemic lupus erythematosus (SLE) and control autoimmune disease activity during pregnancies without evidence of fetotoxic or embryotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of HCQ. For instance, HCQ is ecologically persistent and bioaccumulative, and it has been identified as an emerging pollutant intensified by the COVID-19 pandemic . Administration and excretion of HCQ, along with its toxic metabolites, can contaminate surface and groundwater . This raises long-term toxic concerns from cellular biochemical changes to mortality in target and non-target organisms .

Biochemical Analysis

Biochemical Properties

Hydroxychloroquine sulfate interacts with various enzymes, proteins, and other biomolecules. It is metabolized by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes . The nature of these interactions primarily involves hydrophobic interactions along with certain hydrogen bonds .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can inhibit SARS-CoV-2 infection in vitro . It also has immunomodulatory capacity, including the ability to prevent disease flares and promote long-term survival in SLE and control autoimmune disease activity during pregnancies .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a weak base that accumulates in acidic compartments such as lysosomes and inflamed tissues . These drugs interfere with lysosomal activity and autophagy, interact with membrane stability, alter signaling pathways and transcriptional activity, which can result in inhibition of cytokine production and modulation of certain co-stimulatory molecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a long elimination half-life after drug discontinuation and it has a QT prolongation effect even after short-term courses of the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is demonstrated to be 40% less toxic in animals than chloroquine . The exact threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not clearly defined.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by CYP2D6, CYP3A4, and CYP2C8 . The drug also exhibits inhibitory effects on these enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is completely absorbed from the gastrointestinal tract, sequestered in peripheral tissues, metabolized in the liver to pharmacologically active by-products, and excreted via the kidneys and the feces .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not clearly defined in the literature. Given its known mechanisms of action, it is likely that the drug localizes to acidic compartments such as lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hydroxychloroquine sulfate involves the condensation of 4,7-dichloroquinoline with a hydroxychloroquine side chain under the action of a catalyst to obtain hydroxychloroquine. This is followed by reacting hydroxychloroquine with sulfuric acid to produce this compound . The reaction conditions are optimized to achieve high yield and purity, making the process suitable for industrial production .

Industrial Production Methods

In industrial settings, this compound is produced by condensing 4,7-dichloroquinoline with the hydroxychloroquine side chain in the presence of a catalyst. The resulting hydroxychloroquine is then reacted with sulfuric acid to form this compound . This method ensures a high yield and purity, meeting the requirements of the United States Pharmacopeia .

Chemical Reactions Analysis

Types of Reactions

Hydroxychloroquine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted hydroxychloroquine compounds .

Scientific Research Applications

Hydroxychloroquine sulfate has a wide range of scientific research applications:

Properties

IUPAC Name

2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-42-3 (Parent)
Record name Hydroxychloroquine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1047811
Record name Hydroxychloroquine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747-36-4
Record name Hydroxychloroquine sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=747-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxychloroquine sulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000747364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYCHLOROQUINE SULFATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HYDROXYCHLOROQUINE SULFATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxychloroquine sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1047811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxychloroquine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYCHLOROQUINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q2869CNVH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.